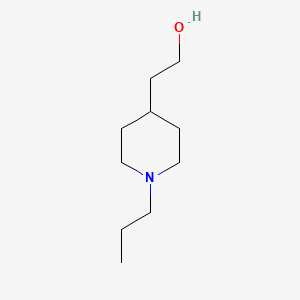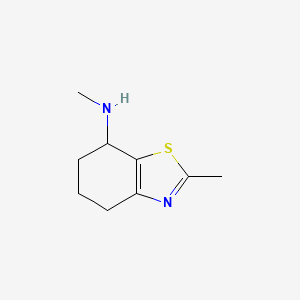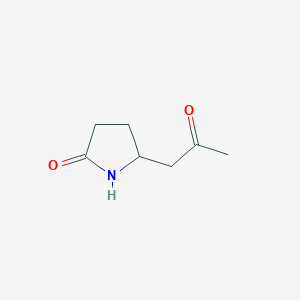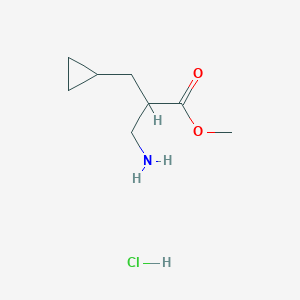amine hydrochloride CAS No. 1306604-45-4](/img/structure/B1422935.png)
[1-(Ethanesulfonyl)propan-2-yl](methyl)amine hydrochloride
Vue d'ensemble
Description
“1-(Ethanesulfonyl)propan-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 1306604-45-4 . It has a molecular weight of 201.72 . The IUPAC name for this compound is 1-(ethylsulfonyl)-N-methyl-2-propanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15NO2S.ClH/c1-4-10(8,9)5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.71 . It is a powder and is typically stored at room temperature .Applications De Recherche Scientifique
Organic Synthesis
1-(Ethanesulfonyl)propan-2-ylamine hydrochloride: is utilized in organic synthesis as a building block for the preparation of more complex molecules. Its structure allows for the introduction of the ethanesulfonyl group into target molecules, which can serve as a protective group or as a leaving group in subsequent chemical reactions. This compound is particularly useful in the synthesis of sulfonamide derivatives, which are prevalent in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to act as an intermediate in the synthesis of pharmacologically active molecules. The presence of both amine and sulfonamide functionalities makes it a versatile precursor for the development of compounds with potential antibacterial, antifungal, or antiparasitic properties .
Material Science
The sulfonamide group of 1-(Ethanesulfonyl)propan-2-ylamine hydrochloride can be used to modify surfaces or create new polymers with specific characteristics. For instance, it can be incorporated into polymer chains to enhance thermal stability or to introduce sites for further functionalization .
Catalysis
This compound may serve as a ligand or a co-catalyst in various catalytic systems due to its ability to donate electrons through its amine group. It could potentially be involved in catalytic cycles for organic transformations, such as hydrogenation reactions or carbon-carbon bond-forming reactions .
Analytical Chemistry
In analytical chemistry, 1-(Ethanesulfonyl)propan-2-ylamine hydrochloride can be used as a derivatization agent for the quantification of compounds containing reactive functional groups. By reacting with these groups, it forms derivatives that are more amenable to analysis by techniques such as HPLC or GC-MS .
Biochemistry
The compound’s reactivity with various biomolecules can be exploited in biochemistry for labeling or modifying proteins and enzymes. This can aid in the study of protein function, enzyme mechanisms, or in the development of diagnostic tools .
Environmental Science
In environmental science, researchers might investigate the use of 1-(Ethanesulfonyl)propan-2-ylamine hydrochloride in the removal or degradation of pollutants. Its chemical properties could make it suitable for use in advanced oxidation processes or as part of a remediation strategy .
Nanotechnology
Finally, in the field of nanotechnology, this compound could be used to synthesize nanomaterials with specific properties. For example, it might be used to functionalize the surface of nanoparticles to improve their solubility, stability, or to attach them to target molecules or cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-4-10(8,9)5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSUGRNRISXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Ethanesulfonyl)propan-2-yl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)
![2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422861.png)
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1422864.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)

![2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1422869.png)
![1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422873.png)
